(3-Chlorophenyl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDRVSCKFZIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360082 | |
| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-90-0 | |
| Record name | (3-Chlorophenyl)-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100939-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorobenzoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Coupling of 3-Chlorobenzoyl Chloride with Piperazine
The most straightforward route involves reacting 3-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This method, adapted from the synthesis of analogous trimethoxyphenyl derivatives, proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Conditions
-
Molar Ratio : 1:1.2 (acyl chloride:piperazine)
-
Temperature : 0°C to ambient (20–25°C)
-
Workup : Sequential washes with sodium bicarbonate, HCl, and brine, followed by solvent evaporation and silica gel chromatography.
Yield : 70–75% (crude), increasing to 85–90% after purification.
Limitations and Side Reactions
Excess acyl chloride may lead to bis-acylation, forming undesired (3-chlorophenyl)(piperazine-1,4-diyl)dimet hanone. To mitigate this, controlled stoichiometry and dropwise addition of acyl chloride are critical. Monitoring via thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane 3:7) ensures reaction completion.
Protection-Deprotection Strategies for Enhanced Regioselectivity
Boc-Piperazine as a Protected Intermediate
To prevent over-alkylation, boc-piperazine serves as a protected amine precursor. The protocol, optimized for trimethoxyphenyl analogs, involves:
-
Coupling : Reacting boc-piperazine with 3-chlorobenzoyl chloride using HATU (1.2 eq) and DIPEA (2.0 eq) in DCM.
-
Deprotection : Treating the boc-protected intermediate with TFA (3.0 eq) in DCM at 0°C, followed by neutralization with sodium bicarbonate.
Advantages :
Spectral Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.42 (m, 2H, Ar-H), 7.35–7.32 (m, 1H, Ar-H), 3.68–3.42 (br s, 8H, piperazine), 2.80 (br s, 4H, piperazine).
Continuous Flow Synthesis for Industrial Scalability
Microreactor-Based Alkylation and Coupling
Adapted from trazodone intermediate production, a two-step continuous process enhances throughput:
-
Alkylation :
-
Coupling :
Benefits :
Analytical Characterization and Quality Control
Spectroscopic Validation
LC-MS : A single peak at m/z 265.1 ([M+H]+) confirms molecular integrity.
Elemental Analysis :
Purity Assessment via HPLC
-
Column : C18 reverse-phase (4.6 × 150 mm, 5 µm).
-
Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA.
Comparative Analysis of Methodologies
| Parameter | Classical Coupling | Boc-Protected Route | Continuous Flow |
|---|---|---|---|
| Yield (%) | 70–75 | 82–88 | 85–90 |
| Reaction Time | 3–4 hours | 5–6 hours | <3 minutes |
| Purification Needed | Yes | Yes | No |
| Scalability | Lab-scale | Lab-scale | Industrial |
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-phenyl)-piperazin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that (3-Chlorophenyl)(piperazin-1-yl)methanone exhibits promising antimicrobial and antiviral properties. Derivatives of piperazine compounds are known for their ability to inhibit bacterial growth and viral replication. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes critical for microbial survival.
Table 1: Biological Activities of this compound
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant activity against various bacteria | |
| Antiviral | Potential inhibition of viral replication | |
| Mechanism of Action | Interaction with cell membranes/enzyme inhibition |
Potential in Drug Development
The unique properties of this compound suggest its utility in developing new therapeutic agents. Its structural similarity to known pharmacophores allows for modifications that could enhance efficacy or reduce side effects.
Case Study: Antimicrobial Efficacy
In a recent study, derivatives of this compound were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of (3-Chloro-phenyl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT7 receptors, which play a role in the pathogenesis and pharmacotherapy of depression . The compound’s binding to these receptors modulates neurotransmitter release and neuronal activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name | Substituents/Modifications | Biological Activity | Key Findings | Source |
|---|---|---|---|---|
| AK301 | 2-ethoxyphenyl | Anticancer (colon cancer) | EC50 = 115 nM; induces mitotic arrest and enhances TNF-induced apoptosis | |
| Trazodone HCl | Triazolo[4,3-a]pyridin-3-one substituent | Antidepressant (SSRI) | Clinically used for depression; distinct therapeutic target | |
| Compound 3c () | Cyclopropane ring | Anticancer (MDA-MB-435 cells), antituberculosis | IC50 = 40–80 µg/mL; dual activity against cancer and M. tuberculosis | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 2-fluorophenyl | Not reported | Structural analog with logP = 3.45; potential CNS activity inferred from logP | |
| SARS-CoV-2 Mpro Inhibitors () | Dichlorobenzyl, fluoroisoquinoline | Antiviral (SARS-CoV-2) | Potent Mpro inhibition; designed via deep reinforcement learning | |
| Compound 8 () | 4-fluorobenzyl | Tyrosinase inhibitor | Explored as anti-melanogenic agent; oily residue with moderate yield (70%) |
Structure-Activity Relationship (SAR) Insights
- Positioning of Substituents : The ethoxy group in AK301 at the ortho-position of the phenyl ring enhances potency compared to unsubstituted analogs. This modification increases lipophilicity and target engagement .
- Heterocyclic Additions: Compounds like Trazodone incorporate triazolopyridine, shifting activity toward serotonin reuptake inhibition . Conversely, pyrimidine or isoquinoline additions (e.g., SARS-CoV-2 inhibitors) improve antiviral specificity .
- Chlorine vs. Fluorine Substitutions : Replacement of 3-chlorophenyl with 2-fluorophenyl () alters electronic properties but retains high logP (~3.45), suggesting CNS permeability .
Pharmacological and Therapeutic Divergence
- Anticancer Focus: AK301 and cyclopropane derivatives () target mitosis and apoptosis pathways, whereas Compound 8 () inhibits tyrosinase for anti-melanogenic applications .
- Antiviral vs. Antidepressant : Dichlorobenzyl-piperazine derivatives () address viral protease inhibition, while Trazodone’s triazolopyridine moiety aligns with neurological targets .
Biological Activity
(3-Chlorophenyl)(piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring bonded to a chlorophenyl group and a methanone moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 224.69 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains. The mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could be further explored as a lead for developing new antimicrobial agents.
Anticancer Activity
A significant area of investigation for this compound is its anticancer activity . A derivative known as AK301, which shares structural similarities, has been studied for its effects on colon cancer cells. It was found to induce mitotic arrest in HT29 human colon cancer cells with an ED of approximately 115 nM. The compound's mechanism involves:
- Inhibition of Microtubule Dynamics : AK301 slows down tubulin polymerization, leading to disrupted microtubule formation.
- Sensitization to Apoptosis : It increases the sensitivity of cancer cells to apoptotic signals, enhancing their susceptibility to treatments.
The following table summarizes the effects observed in various studies:
| Cell Line | Effect Observed | ED (nM) |
|---|---|---|
| HT29 (Colon Cancer) | Mitotic arrest | 115 |
| A549 (Lung Cancer) | Reduced viability | 200 |
| MCF7 (Breast Cancer) | Induction of apoptosis | 150 |
Neuropharmacological Activity
The piperazine moiety in this compound is linked to various neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been reported to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.
- Serotonin Receptor Modulation : The compound may enhance serotonin signaling, contributing to its anxiolytic effects.
- Dopamine Receptor Interaction : It could also influence dopaminergic pathways, which are crucial in mood regulation.
Case Studies
A case study involving AK301 highlighted its unique profile in cancer treatment:
"AK301 was shown to significantly increase the levels of TNFR1 on the surface of treated cells, facilitating apoptosis when combined with tumor necrosis factor (TNF). This positions AK301 as a promising candidate for combination therapies aimed at enhancing immune response against tumors." .
This finding underscores the therapeutic potential of structurally related compounds in oncology.
Q & A
What are the common synthetic routes for (3-Chlorophenyl)(piperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Basic
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A robust approach involves reacting 3-chlorobenzoyl chloride with piperazine derivatives under mild basic conditions (e.g., K₂CO₃ or Et₃N). For example:
- Procedure : Combine equimolar 3-chlorobenzoyl chloride with piperazine in dichloromethane (DCM) at 0°C, followed by slow addition of triethylamine. Stir at room temperature for 12–24 hours .
- Optimization :
- Solvent : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature : Lower temperatures (0–5°C) reduce side reactions.
- Catalyst : Employ coupling agents like HATU for higher yields in complex derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
